(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one is a natural product found in Streptomyces albidoflavus, Streptomyces ambofaciens, and Streptomyces coelicolor with data available.
(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one
CAS No.:
Cat. No.: VC16579057
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O3 |
|---|---|
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one |
| Standard InChI | InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | NPQKQKITPJTEBK-ZETCQYMHSA-N |
| Isomeric SMILES | CCC1=C(C=C(OC1=O)[C@@H](C)CC)O |
| Canonical SMILES | CCC1=C(C=C(OC1=O)C(C)CC)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name of this compound, 6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one, reflects its stereochemistry and substitution pattern. The pyranone ring system features a hydroxyl group at position 4, an ethyl group at position 3, and an (S)-configured sec-butyl group at position 6 . Key spectral data include:
The compound’s planar structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals for the hydroxyl proton ( 5.98, s) and sec-butyl side chain .
Computed and Experimental Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 196.24 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Solubility | Soluble in DMSO, ethanol | Cayman Chemical |
The moderate hydrophobicity (XLogP3 = 2.4) suggests favorable membrane permeability, aligning with its biological activity in microbial systems .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Germicidin A is synthesized via the polyketide type III pathway in Streptomyces species. The enzyme germicidin synthase (Gcs) catalyzes the condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and stereospecific alkylation to form the sec-butyl moiety . This pathway is tightly regulated, with germicidin A acting as an autoregulator to prevent premature spore germination in producer organisms .
Natural Sources
The compound has been isolated from:
Marine sediments and soil samples are common isolation sources, with optimal production observed in glucose-yeast extract-malt extract (GYM) liquid cultures .
Biological Activities and Mechanisms
Autoregulative Spore Germination Inhibition
Germicidin A exhibits reversible inhibition of spore germination in Streptomyces at picomolar concentrations (IC50 = 200 pM) . This autoregulative mechanism prevents overcrowding by delaying germination until environmental conditions favor growth. The compound targets hyphal elongation machinery, possibly via interference with calcium signaling or ATPase activity .
Antioxidant Activity
In Streptomyces sp. SCS525, Germicidin A demonstrated potent radical-scavenging activity:
The ABTS assay revealed superior activity compared to ascorbic acid, highlighting its potential as a natural antioxidant .
Enzymatic Inhibition
At micromolar concentrations, Germicidin A inhibits porcine Na+/K+-ATPase (ID50 = 100 μM), suggesting interactions with ion transport systems . This activity may underpin its phytotoxic effects, such as inhibition of Lepidium sativum (cress) germination .
Pharmacological and Agricultural Applications
Agricultural Uses
The compound’s spore germination inhibition could be harnessed for:
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Biofilm prevention in irrigation systems
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Delayed seed germination to synchronize crop growth
Field trials are needed to assess efficacy under real-world conditions.
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